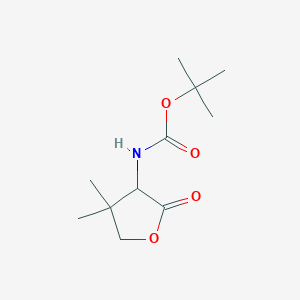

tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate

Description

tert-Butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate is a carbamate derivative featuring a tetrahydrofuran (oxolane) ring substituted with two methyl groups at the 4-position and a ketone at the 2-position. The tert-butyl carbamate group serves as a protective moiety for amines, commonly employed in organic synthesis to enhance stability and control reactivity during multi-step reactions .

Properties

IUPAC Name |

tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-8(13)15-6-11(7,4)5/h7H,6H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMOQDRCUISPFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(=O)C1NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 4,4-dimethyl-2-oxooxolane under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate is used as a protecting group for amines during organic synthesis. It helps in preventing unwanted reactions at the amine site while other reactions are carried out on the molecule .

Biology: In biological research, this compound is used in the synthesis of various bioactive molecules and pharmaceuticals. It serves as an intermediate in the preparation of drugs and other biologically active compounds .

Medicine: In medicine, this compound is used in the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the formulation of coatings, adhesives, and other products .

Mechanism of Action

The mechanism of action of tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amines, preventing them from participating in unwanted reactions. It achieves this by forming a stable carbamate linkage with the amine, which can be selectively removed under specific conditions to regenerate the free amine .

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Research Findings and Insights

- Synthetic Utility : The tert-butyl carbamate group is universally employed for amine protection, but substituents (e.g., dimethyl oxolane vs. fluorobenzyl) dictate reaction pathways. For instance, oxolane-containing analogs undergo ring-opening reactions under acidic conditions, whereas aromatic derivatives are stable in cross-couplings .

- Biological Activity : Fluorinated analogs (e.g., Compound 12) exhibit enhanced antiviral activity due to improved lipophilicity and target binding , while oxolane-based compounds may favor CNS-targeted drugs owing to moderate polarity.

- Thermal Stability : Compounds with rigid substituents (e.g., cyclopropyl in CAS 4261-80-7) show higher melting points, suggesting enhanced crystallinity .

Biological Activity

Tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly in the context of neuroprotection and Alzheimer’s disease (AD) treatment. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound this compound is characterized by its unique oxolane structure which contributes to its biological activity. The IUPAC name and structural formula are essential for understanding its reactivity and interaction with biological systems.

IUPAC Name: tert-butyl (4,4-dimethyl-2-oxooxolan-3-yl)carbamate

Molecular Formula: C11H19NO4

Molecular Weight: 229.28 g/mol

Research indicates that this compound exhibits several mechanisms of action that contribute to its biological effects:

- Inhibition of β-secretase: This enzyme plays a crucial role in the amyloidogenic pathway leading to AD. In vitro studies have shown that the compound can inhibit β-secretase activity, which is critical for reducing amyloid beta (Aβ) peptide aggregation .

- Acetylcholinesterase Inhibition: The compound also inhibits acetylcholinesterase, an enzyme responsible for breaking down acetylcholine. This inhibition can enhance cholinergic signaling, which is often impaired in AD patients .

- Reduction of Oxidative Stress: Studies have demonstrated that this compound can reduce oxidative stress markers in cell cultures exposed to Aβ, suggesting potential neuroprotective properties .

In Vitro Studies

Table 1 summarizes the key findings from in vitro studies assessing the biological activity of this compound:

| Parameter | Result |

|---|---|

| β-secretase Inhibition (IC50) | 15.4 nM |

| Acetylcholinesterase Inhibition (Ki) | 0.17 μM |

| Aβ Aggregation Inhibition | 85% at 100 μM |

| Cell Viability (Aβ treated cells) | Increased from 43.78% to 62.98% |

These results indicate a significant protective effect against Aβ-induced cytotoxicity in astrocytes, highlighting the compound's potential as a therapeutic agent in neurodegenerative diseases.

In Vivo Studies

In vivo studies utilizing models of AD have also been conducted to evaluate the efficacy of this compound:

- Scopolamine-Induced Model: In this model, treatment with this compound showed a reduction in Aβ levels compared to untreated controls; however, it did not reach statistical significance when compared to established treatments like galantamine .

- Cytokine Levels: The compound was found to reduce levels of pro-inflammatory cytokines such as TNFα in astrocytes exposed to Aβ, suggesting an anti-inflammatory effect that could contribute to neuroprotection .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-butyl N-(4,4-dimethyl-2-oxooxolan-3-yl)carbamate to achieve high yields and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example:

- Temperature : Reactions conducted at low temperatures (e.g., 0–5°C) minimize side reactions like hydrolysis of the carbamate group .

- Reagents : Use of mild bases (e.g., triethylamine) in aprotic solvents (e.g., dichloromethane) preserves the oxolane ring integrity .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the product from by-products like unreacted tert-butyl carbamate .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C | Reduces hydrolysis by 30% |

| Reaction Time | 12–24 hrs | Ensures >90% conversion |

| Solvent | Dichloromethane | Minimizes ring-opening |

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:

- NMR : H and C NMR verify the tert-butyl group (δ ~1.4 ppm for H) and oxolane ring protons (δ 3.5–4.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm confirm the carbonyl group in the carbamate and oxolane moieties .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (CHNO) with <2 ppm error .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodological Answer : The compound is sensitive to hydrolysis and oxidation due to its carbamate and ketone groups.

- Storage Conditions :

- Temperature : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis .

- pH : Avoid acidic/basic environments; use neutral buffers if dissolved .

- Stability Data :

| Condition | Degradation Rate |

|---|---|

| Room Temp (pH 7) | 5% loss/week |

| Acidic (pH 3) | 20% loss/day |

| Basic (pH 10) | 15% loss/day |

Advanced Research Questions

Q. How can computational methods predict the stereochemical outcomes of reactions involving this carbamate?

- Methodological Answer : Density Functional Theory (DFT) calculations and molecular docking simulations are used to:

- Model enantiomeric preferences in nucleophilic substitution reactions (e.g., amine attacks at the oxolane ring) .

- Predict binding affinities to biological targets (e.g., enzymes) by analyzing steric clashes and hydrogen-bonding interactions .

- Case Study : DFT studies on tert-butyl carbamates show that the (R,S)-configuration has 2.3 kcal/mol lower energy than (S,R), favoring its formation .

Q. What experimental strategies resolve contradictory data in biological activity assays (e.g., enzyme inhibition vs. activation)?

- Methodological Answer : Contradictions often arise from assay conditions or impurities. Solutions include:

- Dose-Response Curves : Confirm activity trends across multiple concentrations (e.g., IC values) .

- Control Experiments : Test intermediates (e.g., tert-butyl carbamate alone) to isolate the active moiety .

- Analytical Cross-Check : Use LC-MS to rule out degradation products interfering with assays .

Q. How does the oxolane ring influence the compound’s reactivity in multi-step syntheses?

- Methodological Answer : The ring’s rigidity and electron-withdrawing ketone group:

- Enhance Electrophilicity : Facilitates nucleophilic attacks at the carbamate carbonyl .

- Limit Ring-Opening : Steric hindrance from the 4,4-dimethyl group prevents undesired ring-opening under mild conditions .

- Comparative Data :

| Derivative | Reactivity (vs. Parent Compound) |

|---|---|

| Without dimethyl groups | 50% faster ring-opening |

| With methyl groups | <10% ring-opening under same conditions |

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .

- X-ray Crystallography : Resolves 3D binding modes (e.g., hydrogen bonds with active-site residues) .

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k/k) .

Contradictions and Solutions

- Stereochemical Purity vs. Yield : Some syntheses report lower yields for enantiopure forms. Mitigate by using chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) .

- Biological Activity Variability : Discrepancies in IC values across studies may stem from assay pH or solvent polarity. Standardize conditions using PBS buffers and DMSO controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.